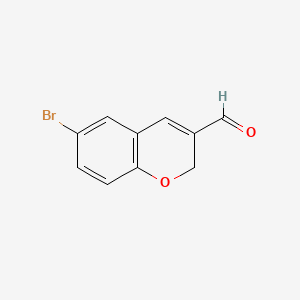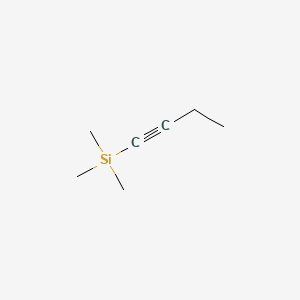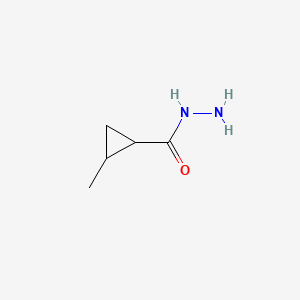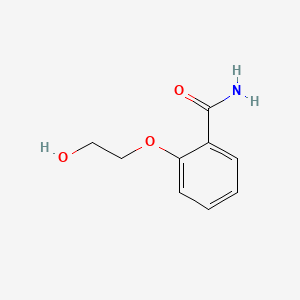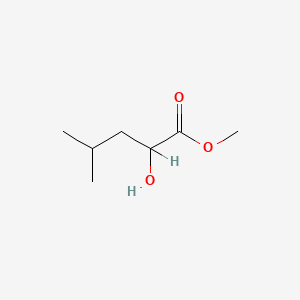
3-溴-4-羟基苯甲醛
概述
描述
3-Bromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a hydroxyl group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
科学研究应用
3-Bromo-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
3-Bromo-4-hydroxybenzaldehyde is an intermediate in organic syntheses . It has been found to enhance inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction . The PD-1/PD-L1 pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system .
Mode of Action
It is known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the compound can act as a nucleophile, reacting with other molecules to form new compounds .
Biochemical Pathways
3-Bromo-4-hydroxybenzaldehyde is involved in the biosynthetic pathway that leads to the formation of other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol . It is also involved in the conjugation of biphenyl groups with poly (ethylene glycol), which enhances the inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction .
Pharmacokinetics
Its molecular weight of 201017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of 3-Bromo-4-hydroxybenzaldehyde’s action is the formation of new compounds through various chemical reactions . In the context of its role in enhancing the inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction, it may contribute to the suppression of tumor growth .
Action Environment
The action of 3-Bromo-4-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , which means its stability and efficacy can be affected by the presence of water. Furthermore, the rate of its reactions can be influenced by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
3-Bromo-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it is involved in the biosynthesis of brominated phenols in marine red algae, where it is synthesized from L-tyrosine through a series of enzymatic reactions . The enzymes involved in this pathway include tyrosine aminotransferase and phenylpyruvate decarboxylase, which catalyze the conversion of L-tyrosine to 4-hydroxybenzaldehyde, followed by bromination to form 3-Bromo-4-hydroxybenzaldehyde .
Cellular Effects
3-Bromo-4-hydroxybenzaldehyde has been shown to influence various cellular processes. It exhibits antioxidant properties, protecting cells from oxidative stress. Studies have demonstrated that this compound can enhance the levels of reduced glutathione in skin cells, thereby mitigating oxidative damage . Additionally, 3-Bromo-4-hydroxybenzaldehyde affects cell signaling pathways and gene expression, contributing to its protective effects against cellular damage.
Molecular Mechanism
The molecular mechanism of 3-Bromo-4-hydroxybenzaldehyde involves its interaction with specific biomolecules. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions at the benzylic position . These reactions are facilitated by the presence of the bromine atom, which enhances the compound’s reactivity. The compound’s antioxidant effects are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-hydroxybenzaldehyde can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-hydroxybenzaldehyde vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant protection and modulation of gene expression. At high doses, it may cause toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s protective effects diminish and adverse effects become prominent at higher concentrations.
Metabolic Pathways
3-Bromo-4-hydroxybenzaldehyde is involved in several metabolic pathways. It is synthesized from L-tyrosine through a series of enzymatic reactions, including the conversion of L-tyrosine to 4-hydroxybenzaldehyde, followed by bromination to form the final product . The enzymes involved in this pathway include tyrosine aminotransferase and phenylpyruvate decarboxylase. The compound can also influence metabolic flux and metabolite levels, contributing to its biochemical effects.
Transport and Distribution
Within cells and tissues, 3-Bromo-4-hydroxybenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, contributing to its overall biochemical effects.
Subcellular Localization
3-Bromo-4-hydroxybenzaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and participates in biochemical reactions . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzaldehyde typically involves the bromination of 4-hydroxybenzaldehyde. One common method includes dissolving 4-hydroxybenzaldehyde in a chlorohydrocarbon solvent and treating it with molecular bromine at 0°C. The reaction is carried out in the presence of hydrogen peroxide and sulfuric acid to enhance the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of 3-Bromo-4-hydroxybenzaldehyde follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from water, are common practices to achieve the desired product quality .
化学反应分析
Types of Reactions: 3-Bromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a chlorohydrocarbon solvent and hydrogen peroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Various brominated derivatives: Depending on the reaction conditions and reagents used.
相似化合物的比较
- 3-Chloro-4-hydroxybenzaldehyde
- 3-Methyl-4-hydroxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzaldehyde
Comparison: 3-Bromo-4-hydroxybenzaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its chloro and methyl analogs, the bromine substituent provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets .
属性
IUPAC Name |
3-bromo-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMHAOCAJROQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183890 | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-78-6 | |
| Record name | 3-Bromo-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-hydroxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

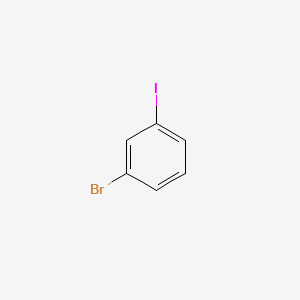
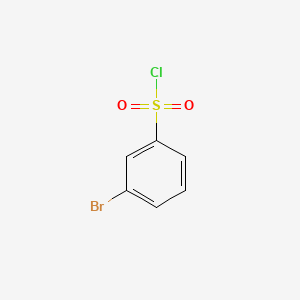
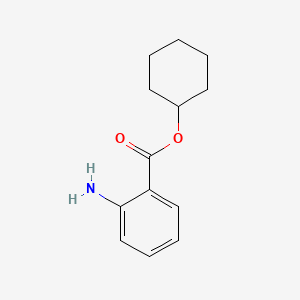



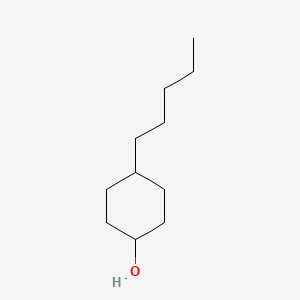
![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
